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Compound Name: d
aci

Cat. No.: B1437156

An In-depth Technical Guide to the Chemical Properties of 8-Fluoroquinoline-2-carboxylic
Acid

Executive Summary

8-Fluoroquinoline-2-carboxylic acid is a fluorinated heterocyclic compound of significant
interest to the pharmaceutical and life sciences industries. Its rigid quinoline scaffold, combined
with the electronic modifications imparted by the fluorine atom, makes it a valuable building
block in medicinal chemistry. The strategic placement of the fluorine at the C8 position can
enhance metabolic stability and modulate binding affinities of derivative compounds, a crucial
aspect in modern drug design. This guide provides a comprehensive overview of its chemical
identity, physicochemical properties, spectroscopic signature, synthesis, reactivity, and
applications, tailored for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

8-Fluoroquinoline-2-carboxylic acid is a solid, typically appearing as a white or off-white
crystalline powder.[1] Its core structure consists of a quinoline ring system, which is a fusion of
a benzene ring and a pyridine ring, substituted with a fluorine atom at position 8 and a
carboxylic acid group at position 2.

Table 1: Physicochemical and Structural Identifiers for 8-Fluoroquinoline-2-carboxylic acid
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Property Value Source(s)
IUPAC Name 8-fluoroquinoline-2-carboxylic

acid
CAS Number 914208-13-2 [1][2]
Molecular Formula C10H6FNO2 [2][3]
Molecular Weight 191.16 g/mol [2][3]
Appearance White crystalline powder [1]
Melting Point 126.3 °C (Predicted) [4]
Boiling Point 342.51 °C (Predicted) [4]
Density 1.44 g/cm3 (Predicted) [4]

Water Solubility

790.62 - 6556.6 mg/L

[4]

(Predicted)
0O=C(0)C1=NC2=C(C=CC=C2
SMILES [21[3]
F)C=C1
IAHHHCKXIHRMHY-
InChl Key [2]

UHFFFAOYSA-N

Spectroscopic and Analytical Characterization

Definitive structural confirmation of 8-Fluoroquinoline-2-carboxylic acid relies on a

combination of spectroscopic techniques. While specific spectra for this exact compound are

not publicly available, its structure allows for the confident prediction of its key spectroscopic

features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. For this

compound, 1H, 13C, and °F NMR would be essential.

e 'H NMR: The spectrum will show distinct signals for the five aromatic protons on the

quinoline ring. The carboxylic acid proton (-COOH) is expected to be a broad singlet in a
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highly deshielded region (typically 10-12 ppm).[5] The aromatic protons will appear between
7.0 and 9.0 ppm, with their exact shifts and coupling patterns dictated by the positions of the
fluorine and carboxylic acid substituents.

e 13C NMR: The spectrum will display ten distinct signals for each carbon atom. The carbonyl
carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm
range.[5] The other nine aromatic carbons will resonate between approximately 110 and 150
ppm. The carbon directly attached to the fluorine atom will show a large one-bond coupling
constant (*tJCF).[6]

e 19F NMR: A single resonance is expected for the fluorine atom. In fluoroaromatic compounds,
the 1°F chemical shift can vary, but it typically appears in a well-defined region, distinct from
aliphatic fluorine signals.[7]

Table 2: Predicted Spectroscopic Data for 8-Fluoroquinoline-2-carboxylic acid
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Expected Chemical

Technique Feature . Rationale & Notes
Shift /| Wavenumber
10 - 12 ppm (broad Highly deshielded
1H NMR -COOH _ P ( g .y
singlet) acidic proton.[5]
Signals correspondin
) 7.0-9.0 ppm J P I
Aromatic C-H ) to the 5 protons on the
(multiplets) o
quinoline core.
Characteristic
13C NMR C=0 (acid) 160 - 180 ppm carbonyl carbon of a
carboxylic acid.[5]
Large *JCF couplin
155 - 165 ppm d P g
C-F constant (~250 Hz) is
(doublet)
expected.[6]
. Remaining 8 aromatic
Aromatic C-H, C-C 110 - 150 ppm ]
carbon signals.
Characteristic broad
) 2500 - 3300 cm™1 stretch for a
IR Spectroscopy O-H (acid)

(broad) hydrogen-bonded

carboxylic acid.

C=0 (acid)

1700 - 1725 cm~1
(strong)

Carbonyl stretch,
indicative of the

carboxylic acid.[8]

C=C, C=N (aromatic)

1500 - 1620 cm~?

Aromatic ring

stretching vibrations.

[9]

C-F

1000 - 1100 cm~?

Carbon-fluorine

stretching vibration.[9]

Negative ion mode,

Mass Spectrometry [M-H]~ 190.03 m/z loss of the acidic
proton.
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Positive ion mode,
(ESD) [M+H]* 192.05 m/z protonation of the

quinoline nitrogen.

Synthesis Methodology

The synthesis of substituted quinoline-2-carboxylic acids can be approached through several
established routes in organic chemistry. A plausible and efficient strategy involves a multi-step
sequence starting from a commercially available substituted aniline. The Doebner-von Miller
reaction, which condenses an aniline with an a,3-unsaturated carbonyl compound, is a classic
method for forming the quinoline core.[2][10]

A representative synthesis for 8-Fluoroquinoline-2-carboxylic acid could be envisioned
starting from 2-fluoroaniline.
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Proposed Synthesis of 8-Fluoroquinoline-2-carboxylic acid

(Z-Fluoroaniline) @yruvic Acid + Benzaldehyda

tep 1: Doebner Reaction
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(Doebner Reaction Intermediate
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Y
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Caption: Proposed synthetic pathway for 8-Fluoroquinoline-2-carboxylic acid.

Representative Synthesis Protocol: Doebner Reaction

Causality: This protocol leverages the Doebner reaction, a reliable three-component method for
synthesizing quinoline-4-carboxylic acids.[11] By using a substituted aniline (2-fluoroaniline),
the fluorine is incorporated at the desired position. A subsequent oxidative step, if required,
would modify the substituent at the 4-position, though direct routes to 2-carboxylic acids are
often preferred. A more direct, albeit potentially lower-yielding, approach is the Friedlander
synthesis from 2-amino-3-fluorobenzaldehyde and pyruvic acid.[12]
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Step 1: Reaction Setup

e To a three-necked round-bottom flask equipped with a reflux condenser and mechanical
stirrer, add 2-fluoroaniline (1.0 eq) and ethanol as the solvent.

e In a separate beaker, prepare a mixture of freshly distilled benzaldehyde (1.0 eq) and pyruvic
acid (1.1 eq).

« Slowly add the aldehyde/pyruvic acid mixture to the stirring aniline solution at room
temperature.

Step 2: Condensation and Cyclization

o Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.
The reaction progress should be monitored by Thin Layer Chromatography (TLC).

o The rationale for heating is to provide the activation energy for both the initial imine formation
and the subsequent intramolecular cyclization required to form the dihydroquinoline
intermediate.

Step 3: Aromatization and Isolation

» After completion, cool the reaction mixture to room temperature. The product, 8-fluoro-4-
phenylquinoline-2-carboxylic acid, may precipitate.

e If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume
under reduced pressure and induce crystallization.

e Wash the crude product with cold ethanol to remove unreacted starting materials. The
product can be purified by recrystallization.

(Note: This protocol yields a 4-substituted precursor. A subsequent oxidative cleavage would be
required to remove the phenyl group, which is a complex and often low-yielding step. More
direct syntheses are actively researched for this class of compounds.)

Chemical Reactivity and Stability
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The reactivity of 8-Fluoroquinoline-2-carboxylic acid is governed by its three key features:
the carboxylic acid group, the electron-deficient quinoline ring, and the C-F bond.

o Carboxylic Acid Group: This is the most reactive site for standard transformations. It can be
readily converted into esters, amides, or acyl chlorides. Amide coupling is particularly
relevant for pharmaceutical applications and is typically achieved using peptide coupling
reagents like HATU or EDC, or via a two-step process involving conversion to the acy!l
chloride with thionyl chloride (SOCI2).[4][13][14]

e Quinoline Ring: The pyridine portion of the quinoline ring is electron-deficient, making it
susceptible to nucleophilic attack, though less so than pyridinium salts. The benzene portion
can undergo electrophilic aromatic substitution, but the ring is deactivated by both the
pyridine nitrogen and the carboxylic acid group. Substitution typically occurs at the 5- and 7-
positions.[12]

o Carbon-Fluorine Bond: The C8-F bond is generally strong and stable. However, under
forcing conditions, it can participate in nucleophilic aromatic substitution (SnAr) reactions,
especially if activated by other electron-withdrawing groups.[15][16] The high
electronegativity of fluorine activates the ring toward nucleophilic attack, making the rate-
determining step the addition of the nucleophile, not the cleavage of the strong C-F bond.[16]

Representative Protocol: Amide Coupling

Step 1: Activation of Carboxylic Acid

» Dissolve 8-Fluoroquinoline-2-carboxylic acid (1.0 eq) in a dry, aprotic solvent like
Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g.,
Nitrogen).

e Add a peptide coupling reagent such as HATU (1.1 eq) and an organic base like N,N-
Diisopropylethylamine (DIPEA) (2.0 eq).

« Stir the mixture at room temperature for 15-30 minutes. This forms a highly reactive activated
ester intermediate, which is susceptible to nucleophilic attack.[14]

Step 2: Amine Addition
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e Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

« Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

Step 3: Work-up and Purification

Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).

Wash sequentially with a weak acid (e.g., 1M HCI), saturated sodium bicarbonate solution,
and brine to remove excess reagents and byproducts.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel to yield the desired amide.

Applications in Research and Drug Development

8-Fluoroquinoline-2-carboxylic acid serves as a key intermediate for synthesizing more
complex molecules with potential therapeutic value. The fluoroquinolone scaffold is a well-
established pharmacophore, and this specific isomer offers a unique substitution pattern for
structure-activity relationship (SAR) studies.

» Kinase Inhibitors: The quinoline core can act as a hinge-binding motif in many protein
kinases. Derivatives of this acid can be elaborated to target specific kinases involved in
cancer and inflammatory diseases.[1] A related compound, 2-(3-Bromophenyl)-8-
fluoroquinazoline-4-carboxylic acid, has been investigated as a selective Aurora A kinase
inhibitor.[11]

Antimicrobial and Antiparasitic Agents: The broader class of fluoroquinolones is famous for
its antibacterial activity.[17] This building block allows for the creation of novel analogs to
combat drug-resistant bacteria or to target other microorganisms like parasites.[1]

Metabolic Stability: The introduction of a fluorine atom can block sites of metabolic oxidation,
a common strategy in drug design to improve the pharmacokinetic profile of a lead
compound.[1]
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Role as a Medicinal Chemistry Intermediate
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Caption: Versatility of 8-Fluoroquinoline-2-carboxylic acid in generating diverse bioactive

molecules.

Safety and Handling

As a fluorinated heterocyclic carboxylic acid, this compound requires careful handling in a
laboratory setting. Standard laboratory personal protective equipment (PPE) is mandatory.

Table 3: Safety and Handling Recommendations
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Aspect Guideline Rationale
Safety goggles, lab coat, To prevent eye and skin
PPE compatible chemical-resistant contact with the solid powder
gloves. or solutions.[18][19]
Use in a well-ventilated o i
) ) ) To minimize inhalation of
Handling chemical fume hood. Avoid ] )
) airborne particles.[18]
creating dust.
Store in a tightly sealed Protects from moisture and
Storage ) ) ] ]
container in a cool, dry place. atmospheric contaminants.[1]
Sweep up solid spills carefully
) ) ) Standard procedure for non-
Spills to avoid dust. Clean area with ) ] ] ]
highly reactive solid chemicals.
soap and water.
Dispose of as chemical waste )
. _ _ To prevent environmental
Disposal in accordance with local, state,

and federal regulations.

contamination.[19]

Protocol: Safe Handling Workflow

o Preparation: Before handling, review the Safety Data Sheet (SDS) if available, or general

guidelines for fluorinated aromatic acids.[18] Ensure a chemical fume hood is operational

and the work area is clear. Don appropriate PPE.

e Weighing: Conduct all weighing operations within the fume hood or a ventilated balance

enclosure to prevent inhalation of fine powder. Use a spatula for transfers and avoid pouring,

which can generate dust.

¢ In Solution: When making solutions, add the solid slowly to the solvent to avoid splashing.

Be aware that some dissolution processes can be exothermic.

o Post-Handling: After use, decontaminate the work area and any equipment used. Wash
hands thoroughly. Store the compound in its designated, properly labeled location.

Conclusion
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8-Fluoroquinoline-2-carboxylic acid is a strategically designed chemical building block with
significant value for medicinal chemistry and drug discovery. Its key attributes—a rigid
heterocyclic core, a reactive carboxylic acid handle for derivatization, and a metabolically
beneficial fluorine substituent—make it an attractive starting point for the synthesis of novel
therapeutic agents. Understanding its physicochemical properties, reactivity, and proper
handling is essential for any researcher aiming to leverage this potent scaffold in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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